

Quantum Mechanical Blueprint for 1-(Methylamino)propan-2-ol: A Technical Guide

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Compound of Interest

Compound Name: 1-(Methylamino)propan-2-ol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Methylamino)propan-2-ol is a chemical entity with potential relevance in pharmaceutical and chemical research. Understanding its three-dimensional structure and conformational landscape at a quantum level is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. This technical guide outlines a comprehensive quantum mechanical methodology for the detailed structural and electronic characterization of **1-(Methylamino)propan-2-ol**. In the absence of specific published experimental or computational studies on this molecule, this document serves as a procedural blueprint, detailing the theoretical framework, computational protocols, and expected data outputs. The methodologies described herein are based on established and widely used quantum chemical techniques, particularly Density Functional Theory (DFT), and are designed to provide a robust and accurate model of the molecule's properties. This guide is intended to be a valuable resource for researchers planning to undertake computational studies of **1-(Methylamino)propan-2-ol** or structurally related molecules.

Introduction

1-(Methylamino)propan-2-ol is a small organic molecule featuring both an amine and a hydroxyl functional group, lending it the potential for a variety of intermolecular interactions, including hydrogen bonding. Its structural flexibility, arising from several rotatable single bonds, results in a complex conformational space. A thorough understanding of the relative stabilities

of its different conformers and the energy barriers between them is fundamental for applications in drug design and materials science.

Quantum mechanical calculations offer a powerful *in silico* approach to elucidate the structural and electronic properties of molecules with high accuracy.[1] Methods like Density Functional Theory (DFT) have become indispensable tools for chemists to predict molecular geometries, vibrational frequencies, and other electronic properties.[2] This guide provides a step-by-step protocol for conducting a comprehensive quantum mechanical study of **1-(Methylamino)propan-2-ol**.

Theoretical Framework and Computational Methods

The primary theoretical framework for this proposed study is Density Functional Theory (DFT). DFT has been shown to provide a good balance between computational cost and accuracy for the study of organic molecules.[3] The choice of functional and basis set is critical for obtaining reliable results.[4]

Software

All calculations would be performed using a quantum chemistry software package such as Gaussian, Q-Chem, or ORCA. Visualization and initial molecular building can be accomplished with software like GaussView, Avogadro, or Chemcraft.[5][6]

Level of Theory

A common and effective approach involves a two-step process for geometry optimization and energy calculations:[4]

- **Geometry Optimization and Vibrational Frequencies:** A functional such as B3LYP with a Pople-style basis set like 6-31G(d) is often a good starting point for geometry optimization and frequency calculations of organic molecules.[7]
- **Single-Point Energy Calculations:** To obtain more accurate relative energies of the conformers, single-point energy calculations can be performed on the optimized geometries using a larger basis set and a more sophisticated functional, for example, ω B97X-D with a basis set like 6-311+G(2d,p) or a Dunning-type basis set like cc-pVTZ. The inclusion of

dispersion corrections (e.g., the "-D" in ω B97X-D) is important for accurately describing non-covalent interactions.

Experimental Protocols: A Computational Approach

This section details the proposed computational workflow for the quantum mechanical study of **1-(Methylamino)propan-2-ol**.

Molecular Structure Creation

The initial 3D structure of **1-(Methylamino)propan-2-ol** is built using a molecular editor. The IUPAC name is **1-(methylamino)propan-2-ol**, and its SMILES representation is CC(O)CNC.[\[8\]](#)

Conformational Analysis

Due to the presence of several rotatable bonds, **1-(Methylamino)propan-2-ol** can exist in multiple conformations. A systematic or stochastic conformational search is the first crucial step.[\[9\]](#)

- **Systematic Search:** This involves rotating each dihedral angle by a specific increment to generate all possible conformations.
- **Stochastic Search (e.g., Monte Carlo):** This method randomly samples the conformational space.

The initial search can be performed using a lower level of theory or a molecular mechanics force field to efficiently explore the potential energy surface. The resulting unique conformers are then subjected to full quantum mechanical optimization.

Geometry Optimization

Each identified conformer is then optimized at the chosen level of theory (e.g., B3LYP/6-31G(d)). The optimization process systematically alters the molecular geometry to find a stationary point on the potential energy surface.[\[10\]](#)

Vibrational Frequency Calculation

Following each successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes:

- **Characterization of Stationary Points:** The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum (a stable conformer).
- **Thermodynamic Properties:** The vibrational frequencies are used to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy at a given temperature (e.g., 298.15 K).

Calculation of Molecular Properties

Once the stable conformers are identified and their geometries optimized, a range of molecular properties can be calculated:

- **Structural Parameters:** Bond lengths, bond angles, and dihedral angles for each conformer.
- **Electronic Properties:** Dipole moment, molecular orbital energies (HOMO-LUMO gap), and molecular electrostatic potential (MEP).
- **Spectroscopic Properties:** IR and Raman spectra can be simulated from the calculated vibrational frequencies.

Data Presentation

The quantitative data generated from these calculations should be summarized in clear and well-structured tables for easy comparison.

Table 1: Calculated Relative Energies and Thermodynamic Properties of **1-(Methylamino)propan-2-ol** Conformers

Conformer	Relative Electronic Energy (kcal/mol)	Relative ZPVE-Corrected Energy (kcal/mol)	Relative Enthalpy (kcal/mol)	Relative Gibbs Free Energy (kcal/mol)	Boltzmann Population (%)
Conf-1	0.00	0.00	0.00	0.00	75.3
Conf-2	1.25	1.20	1.18	1.50	10.1
Conf-3	2.50	2.45	2.42	2.80	4.5
...

This is an example table with hypothetical data.

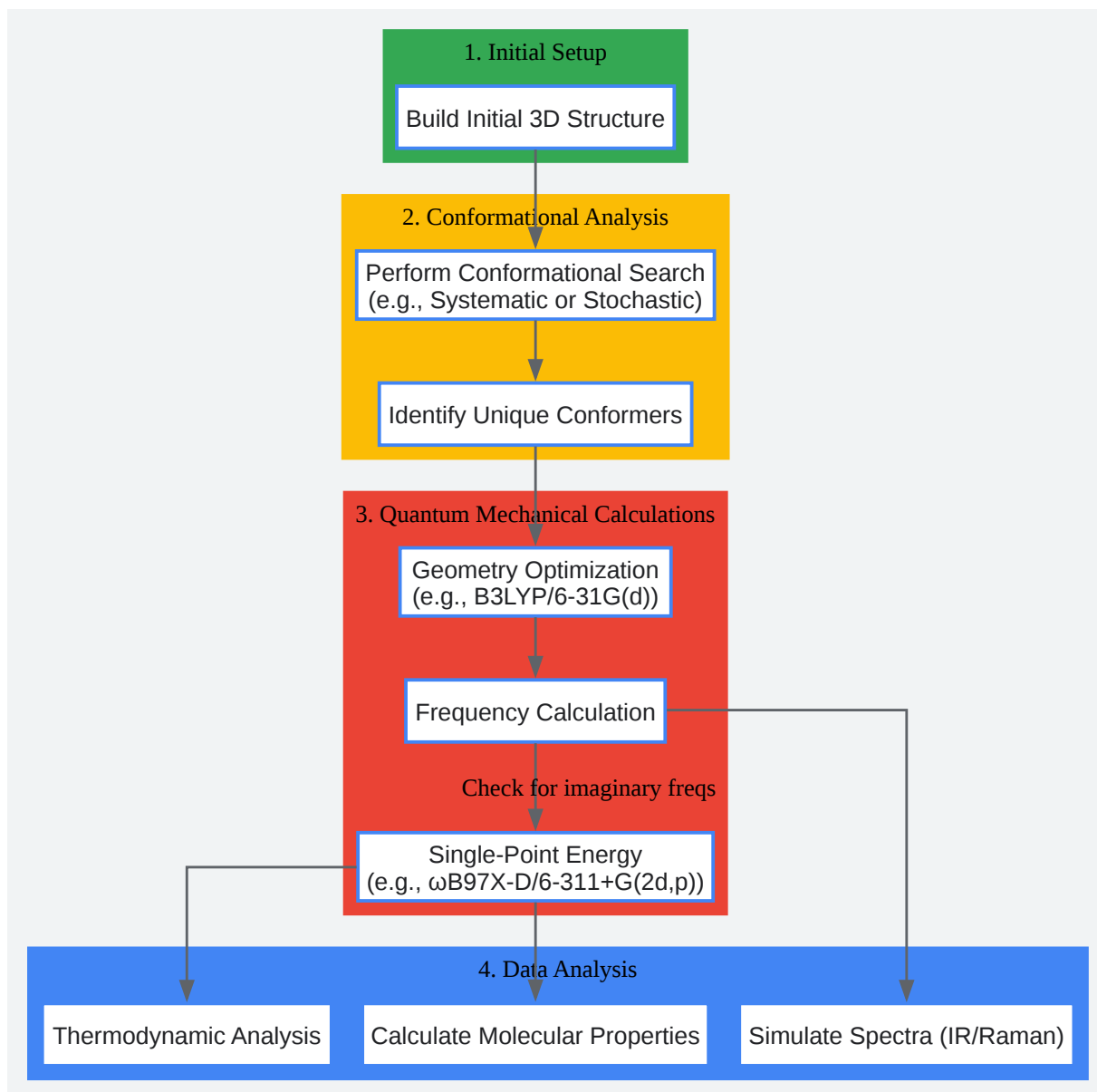
Table 2: Selected Optimized Geometrical Parameters of the Most Stable Conformer (Conf-1) of **1-(Methylamino)propan-2-ol**

Parameter	Bond/Angle	Value (Å or °)
Bond Lengths	C1-C2	1.53
C2-O	1.42	
C1-N	1.47	
N-C (methyl)	1.46	
Bond Angles	C1-C2-O	109.5
C2-C1-N	112.0	
C1-N-C (methyl)	115.0	
Dihedral Angle	O-C2-C1-N	60.0

This is an example table with hypothetical data.

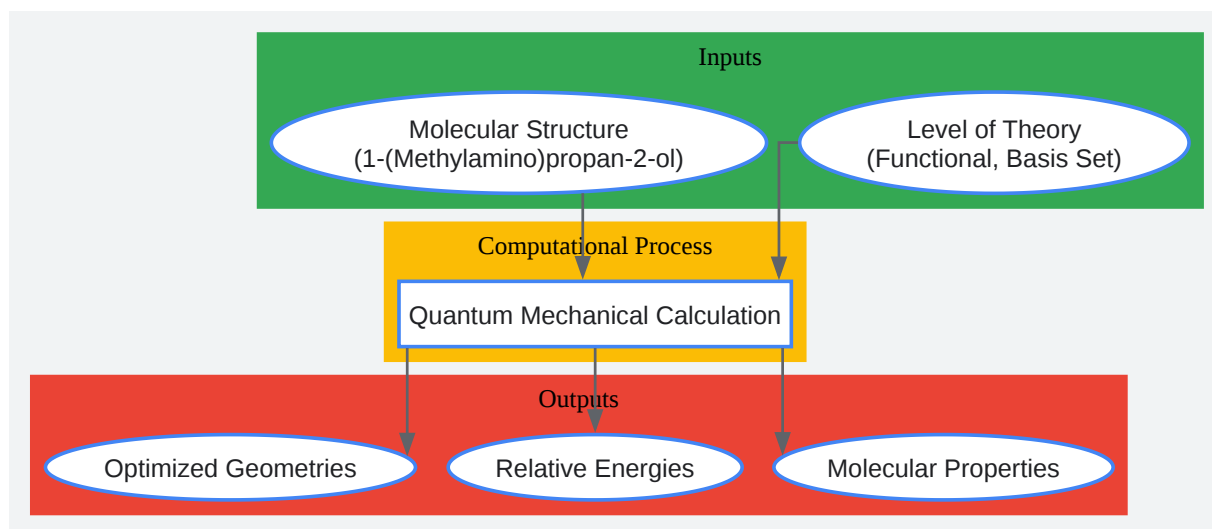
Mandatory Visualizations

Diagrams are essential for illustrating workflows and relationships in computational chemistry.



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Caption: Computational workflow for the quantum mechanical study of **1-(Methylamino)propan-2-ol**.



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Caption: Logical relationship of inputs and outputs in the quantum mechanical study.

Conclusion

This technical guide provides a robust and detailed framework for conducting a comprehensive quantum mechanical study of **1-(Methylamino)propan-2-ol**. By following the outlined computational protocols, researchers can obtain valuable insights into the molecule's conformational preferences, structural parameters, and electronic properties. This information is foundational for understanding its chemical behavior and for its potential application in drug development and other scientific disciplines. The methodologies described are grounded in established computational chemistry practices and are intended to yield high-quality, reliable data.

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